molecular formula C22H11F6N3O5S3 B2647721 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate CAS No. 877643-44-2

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate

Cat. No. B2647721
CAS RN: 877643-44-2
M. Wt: 607.52
InChI Key: DYOZRZYJJDRTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C22H11F6N3O5S3 and its molecular weight is 607.52. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry

Compounds incorporating thiophene and thiadiazole moieties are synthesized for their wide range of pharmacological properties. For instance, benzo[b]thiophene derivatives show significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties, due to their structural complexity and functional diversity (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004); (Isloor, Kalluraya, & Sridhar Pai, 2010).

Organic Photovoltaics and Material Science

Thiophene-based polymers, including those with oxadiazole or thiadiazole units, have been developed for their applications in organic photovoltaics due to their desirable electronic properties and potential for high open-circuit voltage in polymer solar cells (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012). Additionally, thiophene and carbazole-containing copolymers exhibit electrochromic properties, indicating their utility in electronic devices (Aydın & Kaya, 2013).

Anticancer Research

Certain bis-pyrazolyl-thiazoles incorporating thiophene moieties have been synthesized and evaluated for their anticancer activities against various cell lines, showing promising results as potential therapeutic agents (Gomha, Edrees, & Altalbawy, 2016).

Green Chemistry Approaches

Research has also focused on green synthesis methods for producing novel compounds with potential anticancer properties, emphasizing the importance of environmentally friendly synthesis routes in the development of new pharmaceuticals (Ali et al., 2021).

Synthetic Methodologies and Material Applications

The synthesis and characterization of novel thiophene-based materials, including their application in various fields such as organic electronics and photovoltaics, highlight the versatility of these compounds. Their structural features and nonlinear optical properties further demonstrate the potential for developing advanced materials for electronic applications (Kanwal et al., 2022).

properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-bis(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11F6N3O5S3/c23-21(24,25)11-4-10(5-12(6-11)22(26,27)28)18(34)36-15-8-35-13(7-14(15)32)9-38-20-31-30-19(39-20)29-17(33)16-2-1-3-37-16/h1-8H,9H2,(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOZRZYJJDRTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11F6N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.